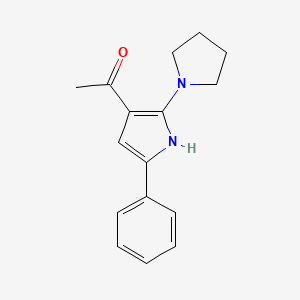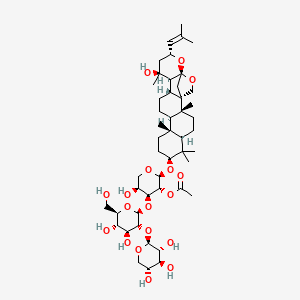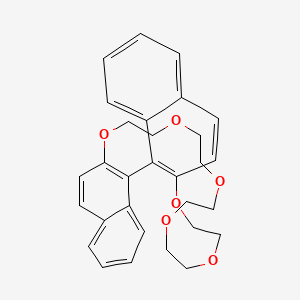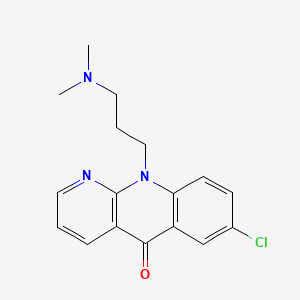
Didemethylcitalopram
概要
説明
Didemethylcitalopram is an active metabolite of the antidepressant drug citalopram . It functions as a selective serotonin reuptake inhibitor (SSRI), and is responsible for some of its parent’s therapeutic benefits . It belongs to the class of organic compounds known as phenylbutylamines, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .
Molecular Structure Analysis
Didemethylcitalopram has a molecular formula of C18H17FN2O . Its average mass is 296.339 Da and its monoisotopic mass is 296.132477 Da . It is a very strong basic compound .
Chemical Reactions Analysis
Didemethylcitalopram can be converted into citalopram aldehyde through the action of the enzymes amine oxidase [flavin-containing] a and amine oxidase [flavin-containing] b .
Physical And Chemical Properties Analysis
Didemethylcitalopram is a very strong basic compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
科学的研究の応用
Treatment of Major Depression and Anxiety Disorders
Didemethylcitalopram, as a metabolite of citalopram, may have implications in the treatment of major depression and anxiety disorders . Citalopram is a selective serotonin reuptake inhibitor (SSRI) and has been demonstrated to have statistically superior and clinically relevant properties compared with other SSRIs . It is generally better tolerated, its onset of action is relatively fast, and its use may have cost-effectiveness and cost-utility advantages .
Pharmacokinetics Research
Didemethylcitalopram can be used in pharmacokinetics research . A method for the analysis of citalopram and didemethylcitalopram enantiomers in human and rat plasma was developed and applied to the study of pharmacokinetics . This kind of research can help understand how the body absorbs, distributes, metabolizes, and excretes the drug .
Neurotherapeutics Research
Didemethylcitalopram, being related to citalopram, could be used in neurotherapeutics research . Citalopram has been used in the treatment of major depression and various anxiety disorders, which are conditions related to the functioning of the nervous system .
Drug Interaction Studies
Didemethylcitalopram could be used in studies investigating drug interactions . Citalopram has multiple metabolic degrading pathways, and the clinically relevant interactions of citalopram with other drugs are minimal . Studying didemethylcitalopram could provide insights into these interactions.
作用機序
Target of Action
Didemethylcitalopram, an active metabolite of the antidepressant drug citalopram , primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
Didemethylcitalopram functions as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the amount of serotonin in the synaptic cleft, enhancing serotonergic transmission in the central nervous system .
Biochemical Pathways
Didemethylcitalopram participates in several enzymatic reactions within humans . It can be converted into citalopram aldehyde through the action of the enzymes amine oxidase [flavin-containing] a and amine oxidase [flavin-containing] b . This process is part of the larger biochemical pathway involving the metabolism of citalopram and its metabolites.
Pharmacokinetics
The pharmacokinetics of didemethylcitalopram are closely related to those of its parent compound, citalopram. Citalopram is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram, by CYP2C19 and CYP3A4 . The clearance of the R-enantiomer is slower than the clearance of the S-enantiomer . The metabolic clearance of citalopram was found to be 8.6 (R-citalopram) and 14 L/h (S-citalopram), and the clearance of desmethylcitalopram was 23.8 (R-Dcit) and 38.5 L/h (S-Dcit) .
Result of Action
The inhibition of serotonin reuptake by didemethylcitalopram leads to an increase in serotonin concentrations in the synaptic cleft . This increase enhances serotonergic transmission, which can alleviate symptoms of depression and anxiety . It’s important to note that didemethylcitalopram is responsible for some of the therapeutic benefits of its parent drugs, citalopram and escitalopram .
Action Environment
The action of didemethylcitalopram can be influenced by various environmental factors. For instance, the metabolic clearance of citalopram and its metabolites can be affected by the patient’s age, body weight, and CYP2C19 genotype . Furthermore, the efficacy and stability of didemethylcitalopram may be influenced by factors such as the patient’s overall health status, co-administration with other medications, and individual genetic variations in drug metabolism enzymes.
Safety and Hazards
Antidepressants like citalopram, from which didemethylcitalopram is derived, have been associated with an increased risk of suicidal thinking and behavior (suicidality) compared with placebo in short-term studies in children, adolescents, and young adults with major depressive disorder and other psychiatric disorders . Anyone considering the use of citalopram or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need .
将来の方向性
While the future directions specifically for Didemethylcitalopram are not mentioned in the search results, there is a general need for more effective treatments for mental illnesses including depression . The field of drug delivery in mental health, including the delivery of drugs like Didemethylcitalopram, has tremendous potential for growth in terms of both economic and patient impact .
特性
IUPAC Name |
1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUKMUWCRLRPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978083 | |
| Record name | Didesmethylcitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62498-69-5 | |
| Record name | Didesmethylcitalopram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didesmethylcitalopram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didesmethylcitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDESMETHYLCITALOPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9YVI4ZEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)

![N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide](/img/structure/B1207828.png)
![1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1207830.png)








